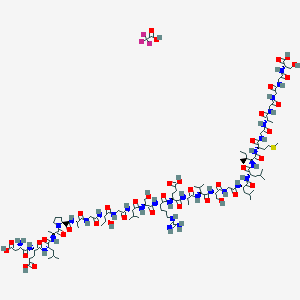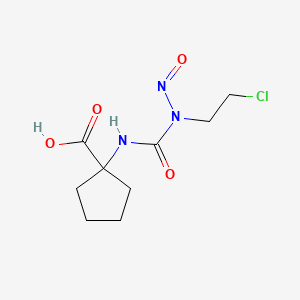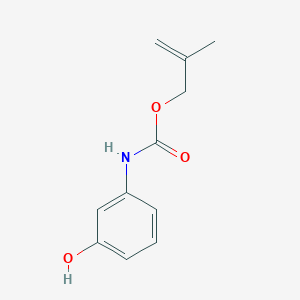
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NSC 222638 involves the reaction of L-cysteine with boronic acid derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product.
Analyse Des Réactions Chimiques
NSC 222638 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The thiol group in NSC 222638 can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: Under acidic or basic conditions, NSC 222638 can hydrolyze to yield its constituent amino acids and boronic acid derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 222638 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly arginase II, which plays a role in the urea cycle and nitric oxide production.
Medicine: NSC 222638 is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
NSC 222638 exerts its effects by competitively inhibiting the enzyme arginase II. This inhibition leads to a decrease in the production of urea and an increase in the availability of arginine, which can be converted to nitric oxide. The molecular targets involved include the active site of arginase II, where NSC 222638 binds and prevents the enzyme from catalyzing its normal reaction.
Comparaison Avec Des Composés Similaires
NSC 222638 is unique compared to other arginase inhibitors due to its specific structure and binding affinity. Similar compounds include:
S-(2-Boronoethyl)-L-cysteine: A precursor to NSC 222638 with similar inhibitory properties.
Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with a different mechanism of action.
2(S)-Amino-6-boronohexanoic acid: A structurally related compound with similar biological activity.
NSC 222638 stands out due to its high specificity and potency as an arginase II inhibitor, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
20154-09-0 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-15-11(14)12-9-4-3-5-10(13)6-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
Clé InChI |
JDYZCPIEPGASFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC(=O)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


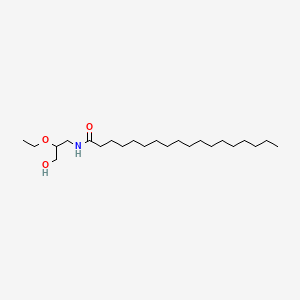
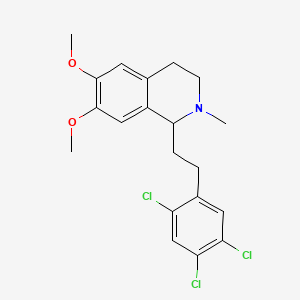
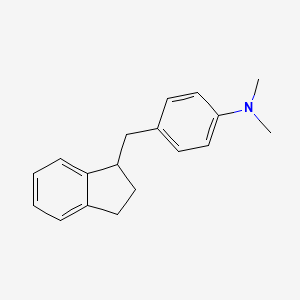

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)


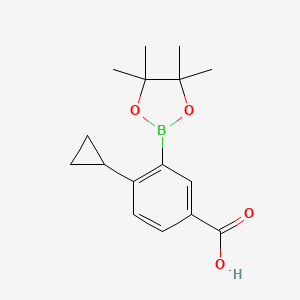
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

